![molecular formula C28H25N3O B2730044 N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)butanamide CAS No. 477887-16-4](/img/structure/B2730044.png)
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)butanamide
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Overview
Description
“N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)butanamide” is a chemical compound with the molecular formula C28H25N3O . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H21N3O/c1-4-8-17(22)20-18-16(11-19)13(2)14(3)21(18)12-15-9-6-5-7-10-15/h5-7,9-10H,4,8,12H2,1-3H3, (H,20,22) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Scientific Research Applications
Synthesis and Antiviral Activities
Compounds structurally related to N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)butanamide have been synthesized and evaluated for their antiviral activities. For example, derivatives of 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one were prepared and tested against the H5N1 avian influenza virus, demonstrating promising antiviral activity. These compounds, including various heterocyclic systems, highlight the potential of related structures in developing antiviral agents (Flefel et al., 2014).
Anticonvulsant Properties
Another application of structurally similar compounds is in the field of anticonvulsant drug development. A study synthesized a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides as potential new hybrid anticonvulsant agents. These compounds, combining chemical fragments of well-known antiepileptic drugs, showed protection in preclinical seizure models, indicating their potential as new treatments for epilepsy (Kamiński et al., 2015).
Alcohol Deterrent Agents
Cyanamide-related compounds have been explored as prodrug forms for alcohol deterrent therapy. By inhibiting aldehyde dehydrogenase, these compounds elevate ethanol-derived blood acetaldehyde levels, deterring alcohol consumption. This research suggests the potential of cyanamide derivatives, including N-protected alpha-aminoacyl and peptidyl derivatives, in treating alcoholism (Kwon et al., 1986).
Synthetic Methodologies
Research on related compounds also contributes to advancements in synthetic methodologies. For instance, studies on the electrophilic cyanation of aryl and heteroaryl bromides using benign reagents offer new approaches for synthesizing benzonitriles, which are key intermediates in pharmaceutical and agrochemical industries (Anbarasan et al., 2011).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
properties
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O/c1-2-12-25(32)30-28-24(19-29)26(22-15-8-4-9-16-22)27(23-17-10-5-11-18-23)31(28)20-21-13-6-3-7-14-21/h3-11,13-18H,2,12,20H2,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZSTVHJZVQDLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(N1CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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